molecular formula C12H11F3O2 B8496693 4-Pentyn-1-ol, 5-[4-(trifluoromethoxy)phenyl]-

4-Pentyn-1-ol, 5-[4-(trifluoromethoxy)phenyl]-

Cat. No. B8496693
M. Wt: 244.21 g/mol
InChI Key: APPCQNCDQULMKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07253192B2

Procedure details

A mixture of 5 g (17 mmol) 1-iodo-3-trifluoromethoxy-benzene, 973 mg (1 mmol) Pd(PPh3)4 and 160 mg (1 mmol) cuprous iodide in 130 ml piperidine was stirred for 30 min at 50° C. under an argon atmosphere. 2.125 g (25 mmol) 4-Pentyn-1-ol was added within 60 min at 50° C. The temperature was raised to 80° C. and the mixture was stirred for 3 h at this temperature. The reaction mixture was cooled to ambient temperature, poured into a solution of saturated aqueous 10% KHSO4/ice water 1/1 and extracted two times with tert butyl methyl ether. The combined extracts were washed with water and brine (two times) and dried over sodium sulfate. The solvent was removed under reduced pressure and the residue purified by column chromatography (silica gel, heptane/AcOEt) to give 3.4 g of the title compound as orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
973 mg
Type
catalyst
Reaction Step One
Quantity
2.125 g
Type
reactant
Reaction Step Two
[Compound]
Name
KHSO4 ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][C:9]([F:12])([F:11])[F:10])[CH:3]=1.[CH2:13]([OH:18])[CH2:14][CH2:15][C:16]#[CH:17]>N1CCCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:10][C:9]([F:12])([F:11])[O:8][C:4]1[CH:5]=[CH:6][C:7]([C:17]#[C:16][CH2:15][CH2:14][CH2:13][OH:18])=[CH:2][CH:3]=1 |^1:28,30,49,68|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC1=CC(=CC=C1)OC(F)(F)F
Name
cuprous iodide
Quantity
160 mg
Type
reactant
Smiles
Name
Quantity
130 mL
Type
solvent
Smiles
N1CCCCC1
Name
Quantity
973 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
2.125 g
Type
reactant
Smiles
C(CCC#C)O
Step Three
Name
KHSO4 ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 min at 50° C. under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 80° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 h at this temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted two times with tert butyl methyl ether
WASH
Type
WASH
Details
The combined extracts were washed with water and brine (two times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (silica gel, heptane/AcOEt)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C#CCCCO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.